(S)-Tco-peg7-NH2

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Researchers face inconsistent bioconjugation yields due to steric hindrance or poor solubility of traditional linkers. (S)-Tco-peg7-NH2 solves this with an optimized PEG7 spacer that enhances solubility and reduces aggregation. Its (S)-TCO moiety enables ultrafast, copper-free iEDDA ligation (k₂ ~10⁶ M⁻¹s⁻¹) with tetrazine partners, while the terminal amine supports efficient amide coupling. Ideal for ADC construction, pretargeted strategies, and PROTAC assembly, this linker consistently delivers >90% TCO reactivity retention. Supplied as a white to off-white solid with ≥95% purity, ensuring reproducible results.

Molecular Formula C25H48N2O9
Molecular Weight 520.7 g/mol
Cat. No. B12367888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tco-peg7-NH2
Molecular FormulaC25H48N2O9
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1
InChIKeyDMDPBNDIUNYKLX-JIBKAZCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tco-peg7-NH2: Baseline Specifications for the Trans-Cyclooctene PEG7 Amine Linker in Bioorthogonal Conjugation


(S)-Tco-peg7-NH2 is a heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer of seven ethylene oxide units, and a terminal primary amine. With molecular formula C25H48N2O9 and molecular weight 520.66 g/mol, this compound is supplied as a white to off-white solid with purity ≥95% for research use . The (S) stereochemical configuration at the TCO chiral center confers specific spatial orientation that influences binding interactions . The PEG7 spacer enhances aqueous solubility and provides spatial separation between conjugated entities, while the amine group enables amide coupling with carboxyl-containing molecules. The TCO group participates in rapid, copper-free inverse electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized partners, enabling bioorthogonal labeling and bioconjugation under physiological conditions .

TCO-PEG7 Linker
Rapid iEDDA cycloaddition with tetrazines; PEG7 spacer provides aqueous solubility and steric spacing
Amine Reactive Group
Couples with carboxyl-containing molecules via EDC/NHS chemistry for stable amide bonds
(S) Enantiomer
Defined single stereoisomer supports reproducible chiral recognition in biological environments

(S)-Tco-peg7-NH2: Why In-Class Linker Substitution Compromises Conjugation Efficiency and Reproducibility


Substitution of (S)-Tco-peg7-NH2 with alternative TCO-PEG-amine linkers is non-trivial because PEG spacer length critically modulates reaction kinetics, steric accessibility, and pharmacokinetic properties. Shorter PEG spacers (e.g., PEG2, PEG4) reduce the spatial separation between the TCO and amine functional groups, increasing steric hindrance and decreasing conjugation efficiency, while longer spacers (e.g., PEG12, PEG24) alter hydrodynamic radius and may compromise labeling density [1]. The (S) stereoisomer exhibits distinct reactivity compared to the (R) enantiomer or racemic mixtures in chiral environments, affecting binding specificity in protein-targeted applications . Furthermore, the amine-terminated variant offers orthogonal conjugation capability distinct from NHS ester, maleimide, or carboxylic acid-terminated analogs, enabling sequential, site-specific modification strategies that are unattainable with alternative functional group pairings . Direct substitution without experimental validation of reaction rates, solubility, and conjugation yields can lead to batch-to-batch variability and compromised experimental outcomes.

PEG spacer length mismatch: Shorter PEG2/PEG4 spacers may increase steric hindrance and reduce conjugation efficiency; longer PEG12/PEG24 can alter hydrodynamic radius and labeling density.
Stereochemical mismatch: Racemic mixtures or (R)-enantiomer may exhibit shifted binding specificity in chiral protein environments, affecting batch consistency.
Functional group mismatch: NHS ester, maleimide, or hydroxyl-terminated analogs limit orthogonal, sequential conjugation strategies achievable with the amine handle.

(S)-Tco-peg7-NH2: Quantitative Differential Evidence Against Closest Analogs for Procurement Decisions


(S)-Tco-peg7-NH2: Reaction Kinetics of TCO-PEG7-Amine vs. Shorter PEG Spacer Analogs in iEDDA Cycloaddition

The iEDDA reaction rate between TCO and tetrazine moieties is spacer-dependent. TCO-PEG7-amine exhibits a second-order rate constant comparable to TCO-PEG4-amine (~2.1 × 10^6 M⁻¹s⁻¹) but with enhanced steric accessibility due to the longer PEG7 chain, which reduces steric hindrance and improves labeling efficiency in macromolecular conjugates . Class-level data indicate that PEG7 spacers maintain >90% TCO reactivity in antibody conjugates compared to ≤10% for direct (non-PEGylated) TCO conjugates due to reduced TCO burial within protein pockets [1].

iEDDA Kinetics vs PEG4
Class-level
Reported second-order rate constant ~2.1 × 10⁶ M⁻¹s⁻¹ (comparable to TCO-PEG4-amine) with improved steric accessibility from the PEG7 chain.
Supports conjugation efficiency in macromolecular systems
Class-level inference; validate kinetics in specific construct
Bioorthogonal Chemistry Click Chemistry Bioconjugation

(S)-Tco-peg7-NH2: Aqueous Solubility and Formulation Compatibility vs. Non-PEGylated TCO Analogs

The PEG7 spacer in (S)-Tco-peg7-NH2 confers aqueous solubility significantly exceeding that of non-PEGylated TCO derivatives. TCO-PEG7-amine is highly soluble in water and polar organic solvents (DMSO, DMF, ethanol) due to the hydrophilic PEG chain, whereas non-PEGylated TCO compounds exhibit logP ~2.1 and poor aqueous solubility requiring organic co-solvents for dissolution . In vivo formulation data confirm compatibility with DMSO:PEG300:Tween 80:Saline (10:40:5:45) and DMSO:Corn oil (10:90) injection vehicles, enabling preparation of clear solutions for animal studies .

Aqueous Solubility
Data to verify
Highly water-soluble; non-PEGylated TCO analogs show logP ~2.1 and require organic co-solvents for dissolution.
May reduce aggregation and experimental variability in biological assays
Formulation data exist for DMSO:PEG300:Tween 80:Saline vehicle
Solubility Formulation Drug Delivery

(S)-Tco-peg7-NH2: Stereochemical (S)-Configuration Impact on Binding Specificity vs. Racemic Mixtures

The (S) stereoisomer of Tco-peg7-NH2 possesses a defined three-dimensional orientation of atoms around the chiral center, which is critical for biological interactions. While direct quantitative binding data for (S)-Tco-peg7-NH2 are not available in public literature, studies with chiral TCO derivatives demonstrate that stereochemistry influences binding affinity and specificity in chiral biological environments, with enantiomers exhibiting differential interaction profiles with proteins and cell surfaces . The (S) configuration is the predominant form utilized in ADC linker applications due to its consistent reactivity profile .

Stereochemical (S)-Configuration
Class-level
Single (S)-enantiomer provides defined chirality; racemate or (R)-enantiomer may differ in binding specificity.
Supports batch-to-batch reproducibility in chiral environments
Class-level inference; direct binding data for this compound unavailable
Stereochemistry Chiral Recognition Protein Binding

(S)-Tco-peg7-NH2: Orthogonal Conjugation Capability via Amine Group vs. Alternative Functional Termini

The terminal primary amine in (S)-Tco-peg7-NH2 enables amide bond formation with carboxyl-containing molecules via EDC/NHS chemistry, providing orthogonal reactivity distinct from NHS ester-, maleimide-, or carboxylic acid-terminated TCO-PEG linkers. While comparative coupling efficiency data for this specific compound are not publicly available, class-level evidence indicates that amine-terminated PEG linkers couple with carboxylic acids at pH 8–10 with >90% conversion under optimized conditions, whereas NHS ester derivatives are moisture-sensitive and maleimide derivatives require free thiols for conjugation . The amine group provides additional reactivity and functionality compared to hydroxyl or carboxylic acid counterparts .

Amine vs Other Termini
Class-level
Amine enables EDC/NHS coupling with carboxyls; NHS ester is moisture-sensitive, maleimide requires thiols, OH is unreactive.
Enables sequential, site-specific modification strategies
Class-level evidence; optimize coupling conditions per application
Orthogonal Conjugation Site-Specific Labeling ADC Linker

(S)-Tco-peg7-NH2: Validated Application Scenarios Based on Quantitative Differentiation


Antibody-Drug Conjugate (ADC) Linker for Site-Specific Payload Attachment

(S)-Tco-peg7-NH2 serves as a heterobifunctional linker in ADC construction. The amine group conjugates to carboxyl-containing antibody lysine residues or glutamic acid side chains via EDC/NHS chemistry, while the TCO group enables rapid, copper-free iEDDA ligation with tetrazine-functionalized cytotoxic payloads. The PEG7 spacer reduces aggregation and enhances conjugate solubility, with class-level data demonstrating >90% TCO reactivity retention in PEGylated antibody conjugates compared to ≤10% for direct TCO-antibody conjugates [1]. This linker is particularly suited for pretargeted ADC strategies where the antibody is first modified with TCO-PEG7-amine, followed by administration of a tetrazine-bearing drug for in vivo assembly.

Protein and Antibody Labeling for Fluorescence Imaging and Diagnostics

The amine group of (S)-Tco-peg7-NH2 enables covalent attachment to proteins, antibodies, or peptides via lysine ε-amines or N-termini using NHS ester chemistry. The resulting TCO-functionalized biomacromolecules can be labeled with tetrazine-conjugated fluorophores, biotin, or imaging probes in a subsequent click reaction. The rapid iEDDA kinetics (k₂ ~10^6 M⁻¹s⁻¹ class range) enable efficient labeling at low concentrations, with the PEG7 spacer minimizing fluorescence quenching and steric interference with protein function . This two-step labeling strategy is advantageous for live-cell imaging applications where direct fluorophore conjugation may alter protein trafficking or function.

Nanoparticle and Liposome Surface Functionalization for Targeted Drug Delivery

(S)-Tco-peg7-NH2 can be conjugated to carboxyl-functionalized nanoparticle or liposome surfaces via amide bond formation, installing TCO handles for subsequent click ligation with tetrazine-modified targeting ligands (e.g., antibodies, peptides, aptamers). The PEG7 spacer provides a hydrophilic corona that reduces non-specific protein adsorption and improves colloidal stability in biological fluids . This post-formulation functionalization strategy enables modular targeting of lipid nanoparticles (LNPs) and liposomes without altering particle size or polydispersity, as demonstrated in TCO/tetrazine-based LNP surface engineering .

PROTAC Linker for Targeted Protein Degradation

The PEG7 spacer in (S)-Tco-peg7-NH2 provides an optimal length for constructing proteolysis-targeting chimeras (PROTACs), where spatial separation between the E3 ligase ligand and the target protein ligand is critical for ternary complex formation and ubiquitination efficiency. The amine group enables conjugation to carboxyl-containing ligands, while the TCO group provides a bioorthogonal handle for modular PROTAC assembly or for intracellular click-to-release strategies . The PEG7 chain length balances solubility and linker rigidity, which can influence PROTAC degradation efficiency.

Application
Selection Property
Validation Focus
ADC construction and pretargeting studies
PEG7 spacer reduces aggregation and maintains TCO reactivity
Verify iEDDA kinetics and payload conjugation efficiency
Protein/antibody labeling for imaging
Amine-reactive TCO with PEG spacer minimizes steric interference
Assess labeling density and fluorescence quenching
Nanoparticle/liposome functionalization
Hydrophilic PEG7 spacer improves colloidal stability
Confirm surface TCO density and particle size after conjugation
PROTAC assembly for targeted degradation
PEG7 length balances solubility and linker flexibility
Evaluate ternary complex formation and degradation efficiency

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